2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1155097-10-1
VCID: VC2804196
InChI: InChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol

2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione

CAS No.: 1155097-10-1

Cat. No.: VC2804196

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione - 1155097-10-1

Specification

CAS No. 1155097-10-1
Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
IUPAC Name 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
Standard InChI InChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3
Standard InChI Key BZFLJRBUFXSNDN-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC
Canonical SMILES CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC

Introduction

Chemical Structure and Identification

2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione (CAS: 1155097-10-1) is an organic compound belonging to the thiazolidine family. It features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups attached to the sulfur atom in a dione configuration .

Chemical Identifiers and Properties

The compound is characterized by the following chemical properties and identifiers:

PropertyValue
Chemical FormulaC₁₂H₁₈N₂O₂S
Molecular Weight254.35 g/mol
CAS Number1155097-10-1
IUPAC Name1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
InChIInChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3
InChI KeyBZFLJRBUFXSNDN-UHFFFAOYSA-N
SMILESCC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC

Structural Features

The molecule consists of several key structural components:

  • A thiazolidine ring with two carbonyl groups (1,1-dione configuration)

  • A phenyl group connected to the nitrogen atom of the thiazolidine ring

  • A methylamino ethyl chain attached to the para position of the phenyl group

This arrangement provides the compound with specific chemical reactivity patterns and potential biological activities that distinguish it from other thiazolidine derivatives .

Physical and Chemical Characteristics

Physical Properties

2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione exists primarily as an oil at room temperature. Limited information is available regarding its precise physical constants such as melting point, boiling point, and density .

Chemical Reactivity

The chemical reactivity of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione is primarily determined by its functional groups:

  • The secondary amine (methylamino group) can participate in nucleophilic reactions

  • The thiazolidine-1,1-dione system exhibits specific reactivity patterns characteristic of sulfonamides

  • The phenyl ring provides opportunities for electrophilic aromatic substitution reactions

These reactive centers make the compound suitable for various chemical transformations and derivatization strategies .

Biological Activity and Applications

Enzyme Inhibition Properties

Research findings indicate that 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione demonstrates potential as an enzyme inhibitor with specific activity profiles:

Target EnzymeActivityPotential Application
Aldosterone synthaseInhibitorHypertension treatment
AromataseInhibitorHormone-dependent cancer therapy

The compound's ability to inhibit aldosterone synthase suggests potential applications in treating hypertension and related cardiovascular conditions. Similarly, its aromatase inhibitory properties indicate possible utility in hormone-dependent cancer therapies, particularly for estrogen-dependent malignancies.

Structure-Activity Relationship

Comparison with Related Compounds

2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione belongs to a larger family of thiazolidine derivatives. Comparing this compound with related structures provides insights into structure-activity relationships:

CompoundCAS NumberKey Structural DifferenceBiological Activity Variation
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione1155097-03-2Meta substitution on phenyl ring vs. paraPotentially different receptor binding profile
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione1803609-50-8Ortho substitution on phenyl ringDifferent steric interactions with target enzymes
4-methyl-2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione1512042-24-8Additional methyl group on thiazolidine ringModified pharmacokinetic properties

Significance of Position Isomerism

The positional isomerism between the para, meta, and ortho variants of this compound series is particularly significant for biological activity:

  • The para-substituted compound (the subject of this review) may interact differently with target enzymes compared to its isomers

  • The spatial arrangement of the methylamino ethyl group relative to the thiazolidine ring influences binding affinity and specificity

  • Different isomers may exhibit varying pharmacokinetic properties and metabolic stability

These structural variations underscore the importance of precise molecular architecture in determining biological activity .

Synthetic Approaches

Key Reactions in Thiazolidine Synthesis

The synthesis of thiazolidine derivatives often employs reactions such as:

  • Nucleophilic substitution reactions

  • Intramolecular cyclization processes

  • Oxidation reactions to generate the sulfone (dione) functionality

These synthetic approaches can be adapted for the specific preparation of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione with appropriate modifications to accommodate the methylamino ethyl substituent .

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione typically rely on various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H-NMR for proton environments

    • ¹³C-NMR for carbon framework analysis

  • Mass Spectrometry (MS)

    • Molecular weight confirmation

    • Fragmentation pattern analysis

  • Infrared Spectroscopy (IR)

    • Identification of functional groups

    • Confirmation of carbonyl (C=O) and amine (N-H) stretching frequencies

These analytical methods provide comprehensive structural verification and are essential for quality control in the production of this compound .

SupplierProduct StatusFormatPurity
CymitQuimicaDiscontinuedVarious weights (50mg-1g)Not specified
AmbeedAvailableResearch quantitiesNot specified
BLD PharmTemporarily out of stockResearch quantitiesNot specified

Research Applications

The primary applications of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione in current research include:

  • Structure-activity relationship studies of thiazolidine derivatives

  • Enzyme inhibition assays, particularly for aldosterone synthase and aromatase

  • Medicinal chemistry investigations for potential therapeutic development

  • Comparative studies with related thiazolidine compounds

Thiazolidine Derivatives in Drug Development

Historical Context of Thiazolidine-Based Drugs

Thiazolidine derivatives have a well-established history in pharmaceutical development, with notable examples including the thiazolidinedione class of antidiabetic medications. The structural family to which 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione belongs has demonstrated significant therapeutic potential across multiple disease areas:

Disease AreaExample CompoundsMechanism
DiabetesPioglitazone, RosiglitazonePPAR-γ activation
AntimicrobialVarious thiazolidine derivativesInhibition of cytoplasmic Mur ligases
AntioxidantThiazolidine-based compoundsROS scavenging
Anti-inflammatoryThiazolidine derivativesMultiple pathways

Structural Comparison with Established Drugs

The structural features of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione can be compared with established thiazolidine-based drugs to predict potential pharmacological properties. For example, pioglitazone (a thiazolidinedione antidiabetic) shares the core thiazolidine structure but differs in specific substituents and oxidation state of the sulfur atom .

Future Research Directions

Knowledge Gaps and Research Opportunities

Despite the potential applications of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione, several knowledge gaps remain:

  • Comprehensive pharmacokinetic and pharmacodynamic profiles

  • Detailed mechanism of enzyme inhibition

  • Structure-activity relationships with systematic modifications

  • Toxicity and safety assessments

  • Optimization of synthetic routes for scalable production

Addressing these gaps represents significant research opportunities that could enhance understanding of this compound and related derivatives .

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